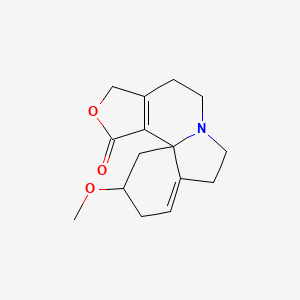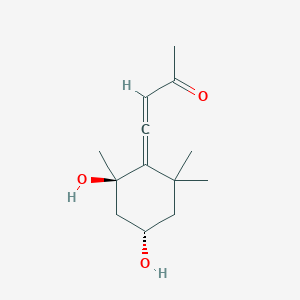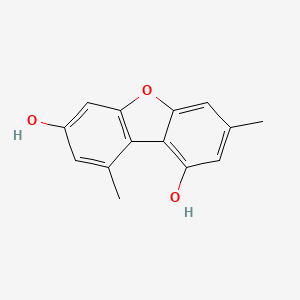
Cocculolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cocculolidine is a natural product found in Cocculus trilobus with data available.
Scientific Research Applications
Insecticidal Properties
- Cocculolidine, an alkaloid extracted from Cocculus trilobus DC, has shown insecticidal properties. This alkaloid is effective against leafhoppers (Nephotettix bipunctatus cincticepts Uhler) and Azuki-bean weevils (Callosobruchus chinensis Linne) but not against larvae of the fruit-piercing moth, Oraesia excavata Butler. This differential activity indicates a unique host-parasite interrelationship (Wada, Marumo, & Munakata, 1967).
Chemical Structure and Synthesis
- The structural analysis of cocculolidine revealed it as a new lactone erythrina alkaloid containing α, β-unsaturated-γ-lactone. This understanding aids in exploring its synthetic pathways and potential applications (Wada, Marumo, & Munakata, 1967).
- A study achieved the synthesis of the skeletal structure of cocculolidine, highlighting the potential for developing synthetic variants for research and application (Mohri et al., 1998).
Phytochemistry
- Research on Cocculus carolinus fruit isolated cocculolidine and cocculine, expanding the knowledge of its phytochemical profile. Such studies are crucial for understanding the full spectrum of biological activities and potential uses of these compounds (Elsohly et al., 1976).
Stereochemistry Analysis
- The stereochemistry of cocculolidine was investigated, which is vital for understanding its biological activity and interaction with biological targets (Wada, Marumo, & Munakata, 1968).
Broader Applications in Research
- Although not directly related to cocculolidine, broader research applications include the discovery of implicit associations in literature for therapeutic uses, highlighting the importance of exploring lesser-known compounds for potential medical applications (Weeber et al., 2003).
properties
Product Name |
Cocculolidine |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
15-methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one |
InChI |
InChI=1S/C15H19NO3/c1-18-12-3-2-11-5-7-16-6-4-10-9-19-14(17)13(10)15(11,16)8-12/h2,12H,3-9H2,1H3 |
InChI Key |
QVOZBDJFWDSZQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC4=O |
synonyms |
cocculolidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B1253093.png)






![2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1253102.png)


![7alpha-Acetoxy-7-methyl-1alpha-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4aalpha,5alpha-diol](/img/structure/B1253108.png)

![(3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione](/img/structure/B1253112.png)
![(5R,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1253114.png)